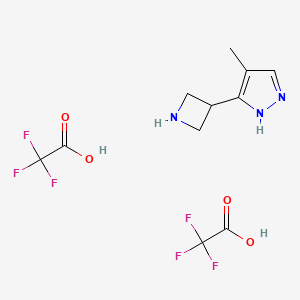
3-Azetidin-3-yl-4-methyl-1H-pyrazoledi(trifluoroacetic acid salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azetidin-3-yl-4-methyl-1H-pyrazoledi(trifluoroacetic acid salt) is an organic compound of the azetidine family and is commonly used in organic synthesis and drug development. It is a synthetic compound that can be used in the synthesis of other organic compounds and has been used in the development of drugs and pharmaceuticals. This compound is a white crystalline solid that is soluble in polar solvents and is stable under normal conditions. It is an important intermediate for the synthesis of a variety of organic compounds and is used in the development of drugs and pharmaceuticals.
Aplicaciones Científicas De Investigación
Carbohydrate-Derived Azetidines as Scaffolds
Research by Martínez and Fleet (2014) explored carbohydrate-derived bicyclic azetidin-3-ones as scaffolds for synthesizing highly functionalized azetidines, demonstrating the potential of such compounds in creating novel complex azetidines with applications in drug development and synthetic chemistry (Martínez & Fleet, 2014).
Azetidinone Derivatives and Antibacterial Activity
Chopde, Meshram, and Pagadala (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one and evaluated their antibacterial properties. This study illustrates the antimicrobial potential of azetidinone and pyrazole derivatives, suggesting a pathway for developing new antibiotics (Chopde, Meshram, & Pagadala, 2012).
Trifluoroacetic Acid in Synthesis
Fedin and colleagues (2022) investigated reactions of trifluorotriacetic acid lactone with amines, leading to the synthesis of trifluoromethylated azaheterocycles. This study underscores the utility of trifluoroacetic acid derivatives in synthesizing fluorinated compounds, which are important in pharmaceuticals and agrochemicals (Fedin et al., 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Azetidin-3-yl-4-methyl-1H-pyrazoledi(trifluoroacetic acid salt) involves the reaction of 3-azetidinone with 4-methyl-1H-pyrazole in the presence of trifluoroacetic acid to form the desired compound.", "Starting Materials": [ "3-azetidinone", "4-methyl-1H-pyrazole", "trifluoroacetic acid" ], "Reaction": [ "To a solution of 3-azetidinone (1.0 equiv) in anhydrous THF, add trifluoroacetic acid (1.2 equiv) and stir for 10 minutes at room temperature.", "Add 4-methyl-1H-pyrazole (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Concentrate the reaction mixture under reduced pressure and dissolve the residue in water.", "Extract the aqueous layer with ethyl acetate (3 x 50 mL) and combine the organic layers.", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from ethanol to obtain 3-Azetidin-3-yl-4-methyl-1H-pyrazoledi(trifluoroacetic acid salt) as a white solid." ] } | |
| 1361115-19-6 | |
Fórmula molecular |
C9H12F3N3O2 |
Peso molecular |
251.21 g/mol |
Nombre IUPAC |
5-(azetidin-3-yl)-4-methyl-1H-pyrazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11N3.C2HF3O2/c1-5-2-9-10-7(5)6-3-8-4-6;3-2(4,5)1(6)7/h2,6,8H,3-4H2,1H3,(H,9,10);(H,6,7) |
Clave InChI |
JODCEZLVCWYKDO-UHFFFAOYSA-N |
SMILES |
CC1=C(NN=C1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC1=C(NN=C1)C2CNC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1528487.png)
![6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one](/img/structure/B1528488.png)
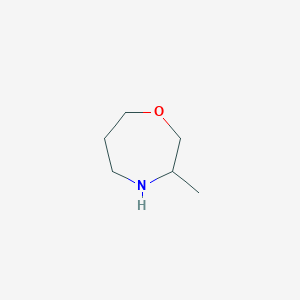
![3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1528491.png)
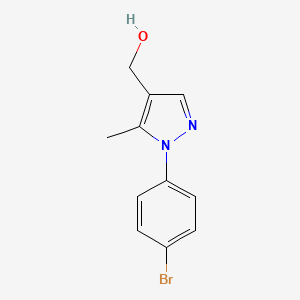

![Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B1528496.png)
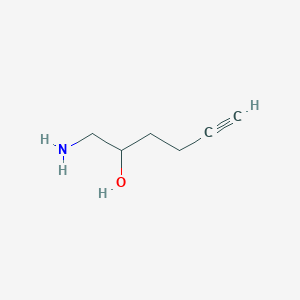
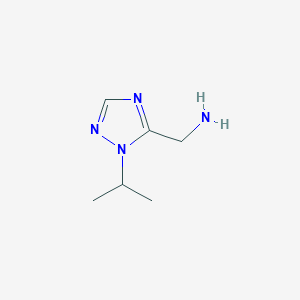

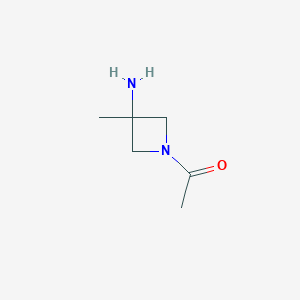

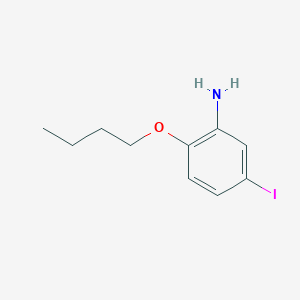
(3,3,3-trifluoropropyl)amine](/img/structure/B1528510.png)
